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molecular formula C4H2BrN3S B8446423 3-Bromoimidazo[1,2-d]-1,2,4-thiadiazole

3-Bromoimidazo[1,2-d]-1,2,4-thiadiazole

Cat. No. B8446423
M. Wt: 204.05 g/mol
InChI Key: ZULWXJKACOPKQK-UHFFFAOYSA-N
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Patent
US05677302

Procedure details

To a cooled solution of 2-butylimidazo[1,2-d]-1,2,4-thiadiazole-3(2H)-one (4.78 g, 0.0242 mole) in 25 mL dichloromethane, cyanogen bromide (5.13 g, 0.0482 mole) was added in one portion and the mixture was stirred for 16 h at room temperature. The precipitate was filtered, slurried in 10 mL of methanol and subsequently washed with dichloromethane to give 4.45 g (90%) of 3-bromoimidazo[1,2-d]-1,2,4-thiadiazole as a colourless powder: mp 220° C. (dec); MS m/z 205, 203 (M+). Anal. Calcd for C4 H2N3SBr.1/2 H2O: C, 22.55; H, 1.42; N, 19.72; O, 3.75; S, 15.02; Br, 37.50. Found: C, 22.79; H, 1.41; N, 19.42; O, 2.67; S, 14.61; Br, 38.20.
Name
2-butylimidazo[1,2-d]-1,2,4-thiadiazole-3(2H)-one
Quantity
4.78 g
Type
reactant
Reaction Step One
Quantity
5.13 g
Type
reactant
Reaction Step One
Quantity
25 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
C([N:5]1[C:9](=O)[N:8]2[CH:11]=[CH:12][N:13]=[C:7]2[S:6]1)CCC.N#C[Br:16]>ClCCl>[Br:16][C:9]1[N:8]2[CH:11]=[CH:12][N:13]=[C:7]2[S:6][N:5]=1

Inputs

Step One
Name
2-butylimidazo[1,2-d]-1,2,4-thiadiazole-3(2H)-one
Quantity
4.78 g
Type
reactant
Smiles
C(CCC)N1SC=2N(C1=O)C=CN2
Name
Quantity
5.13 g
Type
reactant
Smiles
N#CBr
Name
Quantity
25 mL
Type
solvent
Smiles
ClCCl

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the mixture was stirred for 16 h at room temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
The precipitate was filtered
WASH
Type
WASH
Details
subsequently washed with dichloromethane

Outcomes

Product
Details
Reaction Time
16 h
Name
Type
product
Smiles
BrC1=NSC=2N1C=CN2
Measurements
Type Value Analysis
AMOUNT: MASS 4.45 g
YIELD: PERCENTYIELD 90%
YIELD: CALCULATEDPERCENTYIELD 90.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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